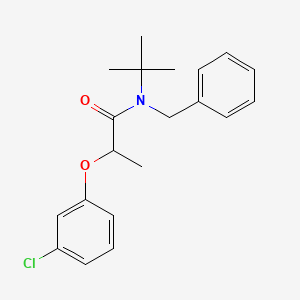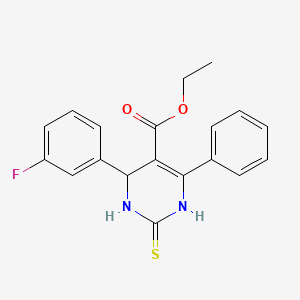
2-chloro-3-(di-1H-indol-3-ylmethyl)phenol
Overview
Description
2-chloro-3-(di-1H-indol-3-ylmethyl)phenol, also known as DMID or CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anti-cancer drug due to its ability to selectively target cancer cells that have high levels of ribosomal DNA transcription.
Mechanism of Action
2-chloro-3-(di-1H-indol-3-ylmethyl)phenol works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This results in a decrease in the production of ribosomes, which are required for cell growth and division. Cancer cells, which have high levels of ribosomal DNA transcription, are particularly sensitive to the effects of 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol.
Biochemical and Physiological Effects:
2-chloro-3-(di-1H-indol-3-ylmethyl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to tumors. 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol has also been shown to have immunomodulatory effects, which means that it can enhance the immune system's ability to recognize and destroy cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol is its selectivity for cancer cells, which means that it has minimal toxicity to normal cells. However, 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol has a relatively short half-life, which means that it may require frequent dosing to maintain therapeutic levels. Additionally, 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol treatment. Finally, there is potential for the development of 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol analogs with improved pharmacokinetic properties and increased selectivity for cancer cells.
Scientific Research Applications
2-chloro-3-(di-1H-indol-3-ylmethyl)phenol has been extensively studied for its potential as an anti-cancer drug. Studies have shown that 2-chloro-3-(di-1H-indol-3-ylmethyl)phenol is effective against a wide range of cancer cell lines, including leukemia, breast cancer, and ovarian cancer. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
3-[bis(1H-indol-3-yl)methyl]-2-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c24-23-16(8-5-11-21(23)27)22(17-12-25-19-9-3-1-6-14(17)19)18-13-26-20-10-4-2-7-15(18)20/h1-13,22,25-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQTYNQTJQBAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)O)Cl)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoyl]benzoic acid](/img/structure/B4075371.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4075374.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075382.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075383.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075384.png)

![4-{3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazine](/img/structure/B4075398.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)
![1-[4-(2-iodo-4-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075436.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075457.png)

![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4075477.png)
![2-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4075478.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4075485.png)